molecular formula C16H18N2O B12494837 1-Phenyl-3-(1-phenylpropan-2-yl)urea

1-Phenyl-3-(1-phenylpropan-2-yl)urea

Cat. No.: B12494837
M. Wt: 254.33 g/mol
InChI Key: KVPDHNKSKXROKT-UHFFFAOYSA-N
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Description

1-Phenyl-3-(1-phenylpropan-2-yl)urea is an organic compound with the molecular formula C16H18N2O It is a derivative of urea, where the hydrogen atoms are replaced by phenyl and phenylpropan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(1-phenylpropan-2-yl)urea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 1-phenylpropan-2-amine in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs at room temperature and yields the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(1-phenylpropan-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the urea derivative into amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-Phenyl-3-(1-phenylpropan-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(1-phenylpropan-2-yl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-propanone: A related compound with a similar structure but different functional groups.

    1-Phenyl-3-(4-pyridyl)urea: Another urea derivative with a pyridyl group instead of a phenylpropan-2-yl group.

Uniqueness

1-Phenyl-3-(1-phenylpropan-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and phenylpropan-2-yl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-phenyl-3-(1-phenylpropan-2-yl)urea

InChI

InChI=1S/C16H18N2O/c1-13(12-14-8-4-2-5-9-14)17-16(19)18-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H2,17,18,19)

InChI Key

KVPDHNKSKXROKT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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